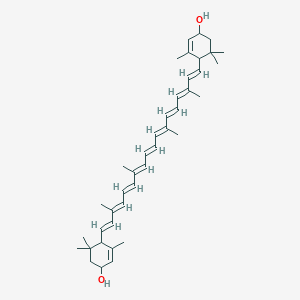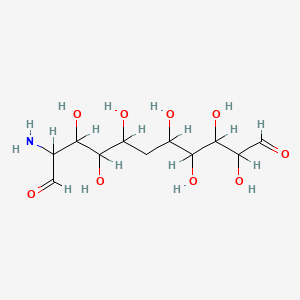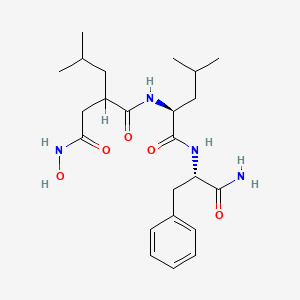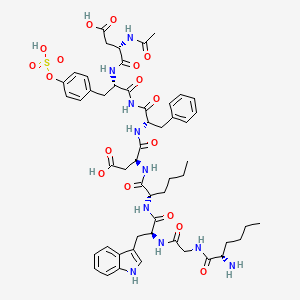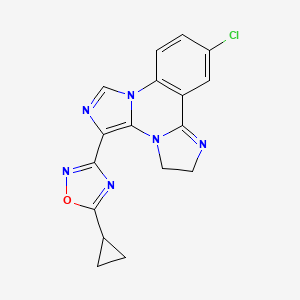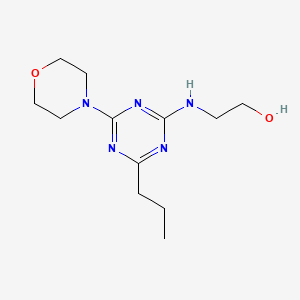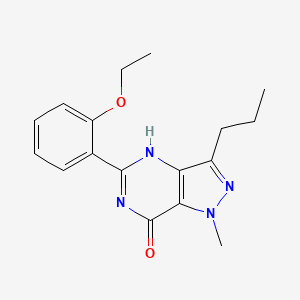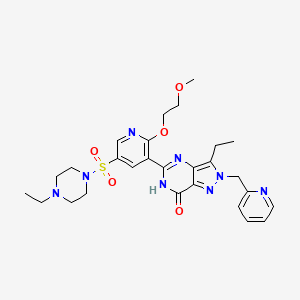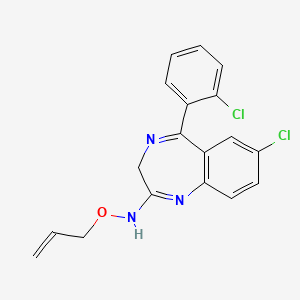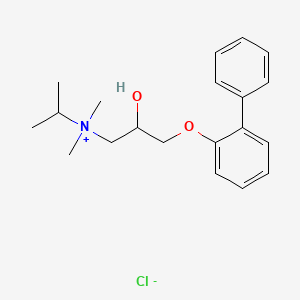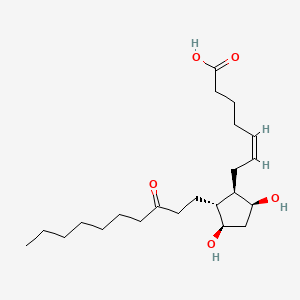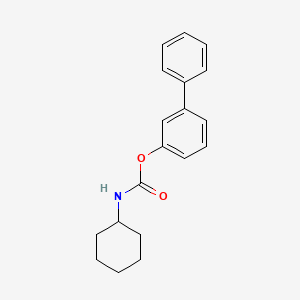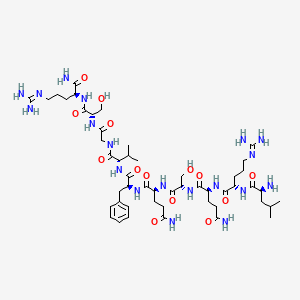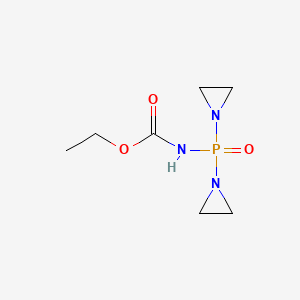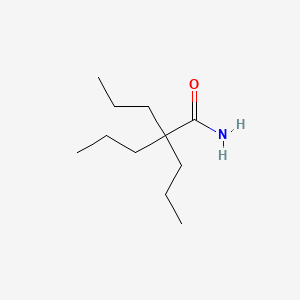
Valdipromide
概要
説明
Valdipromide, also known as 2,2-Di-n-propylvaleramide, 2,2-Dipropylpentanamide, 2,2-Dipropylvaleramide, or Tripropylacetamide, is a compound with the empirical formula C11H23NO . It has a molecular weight of 185.31 .
Physical And Chemical Properties Analysis
Valdipromide has a density of 0.9±0.1 g/cm³, a boiling point of 307.9±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.9±3.0 kJ/mol and a flash point of 140.0±19.3 °C . The molar refractivity of Valdipromide is 56.5±0.3 cm³ .科学的研究の応用
Histone Deacetylase Inhibition and Gene Expression
Valdipromide, a derivative of valproic acid, exhibits significant influence on gene expression through histone deacetylase inhibition. This mechanism is critical in the treatment of bipolar disorder and epilepsy. Valproic acid's direct inhibition of histone deacetylase leads to hyperacetylation of histones in cultured cells, activating transcription from various promoters. This mechanism is proposed to underlie the drug's teratogenic effects and its efficacy in bipolar disorder treatment (Phiel et al., 2001).
Neurogenesis Stimulation
Research demonstrates that valproic acid promotes neurogenesis from embryonic rat cortical or striatal primordial stem cells. This drug's effect on neurogenesis exceeds those obtained with neurotrophins like brain‐derived growth factor. This action could contribute to its therapeutic effects in bipolar disorder treatment (Laeng et al., 2004).
Use in Cancer Therapy
Valproic acid, as a histone deacetylase inhibitor, shows potential in treating solid tumor malignancies. Clinical trials involving patients with solid tumors indicate that valproic acid, combined with chemotherapy agents, can elicit partial responses and affect histone acetylation in both tumor samples and peripheral blood mononuclear cells. This suggests its potential in oncology, particularly for targeting HDAC2 in solid tumors (Munster et al., 2009).
Developmental Toxicity
Valproic acid's developmental toxicity has been extensively researched. It's established as a potent anticonvulsant but poses risks for congenital abnormalities during pregnancy. Studies have focused on its role in impairing prenatal growth and development, including its transfer across the placenta and teratogenic potential (Cotariu & Zaidman, 1991).
Clinical Pharmacology
Valpromide, a prodrug of valproic acid, shares many pharmacological properties with valproic acid but has distinct pharmacokinetics. Its unique characteristics include inhibiting the enzyme epoxide hydrolase, which is responsible for the metabolism of drugs like carbamazepine. This review delves into its interactions with other drugs and its antiepileptic and antipsychotic activities (Bialer, 1991).
Valpromide in Psychiatry
Valpromide's psychiatric applications involve mood stabilization and cognitive function improvement. It has shown promising results in manic depression, decreasing the frequency of hospitalizations and episodes. Additionally, valpromide affects behavioral and personality disorders, as well as sleep disturbances (Lambert & Venaud, 1987).
Safety And Hazards
特性
IUPAC Name |
2,2-dipropylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBLZFZDCOGNHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200036 | |
| Record name | Valdipromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valdipromide | |
CAS RN |
52061-73-1 | |
| Record name | 2,2-Dipropylpentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valdipromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valdipromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valdipromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALDIPROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JAK753213 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

